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Introduction
The advent of the NVIDIA H100 Tensor Core GPU marks a significant leap forward in

computational power, offering unprecedented speed and efficiency for genomic data analysis.

This document provides detailed application notes and protocols for leveraging the H100,

primarily with the NVIDIA Parabricks software suite, to accelerate critical genomics workflows.

The information presented herein is intended to enable researchers, scientists, and drug

development professionals to harness the full potential of H100 for their genomic research,

leading to faster insights and discoveries.

H100 Performance in Genomic Analysis
The NVIDIA H100 GPU, built on the Hopper architecture, introduces several key features that

deliver substantial performance gains over previous generations like the A100.[1][2][3] Notably,

the new DPX instructions accelerate dynamic programming algorithms, which are fundamental

to genomics, by up to 7 times compared to the Ampere architecture and 40 times compared to

CPU-only solutions.[4] This translates to remarkable speedups in various genomic analyses.

Key Performance Highlights:
Whole Genome Germline Analysis: An end-to-end germline workflow on a 30x whole

genome sample can be completed in as little as 14 minutes using eight H100 GPUs with
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Parabricks.[4]

Alignment: The BWA-MEM aligner can process a 30x whole genome in just 8 minutes on

eight H100 GPUs.[4]

Variant Calling: The deep learning-based DeepVariant caller can analyze a 30x whole

genome in a mere 3 minutes on eight H100 GPUs.[4]

Long-Read Sequencing Analysis: An updated Oxford Nanopore germline workflow in

Parabricks v4.2, running on eight H100 GPUs, can analyze a 55x coverage whole genome in

under an hour.[4]

Comparison with A100: The H100 demonstrates significant performance improvements over

the A100, with benchmarks showing up to 4x faster AI training capabilities.[1]

Data Presentation: Performance Benchmarks
The following tables summarize the performance of the NVIDIA H100 GPU in various genomic

analysis workflows, comparing it with previous GPU generations and CPU-only

implementations.

Table 1: Germline Workflow Performance (30x HG002 Whole Genome)

Hardware
Configuration

BWA-MEM
Alignment Time

DeepVariant
Variant Calling
Time

End-to-End
Workflow Time

8 x NVIDIA H100

GPUs
8 minutes[4] 3 minutes[4] 14 minutes[4]

CPU-only (96 vCPU

cores)
>24 hours >6 hours >30 hours

Table 2: Oxford Nanopore Germline Workflow (55x Whole Genome)

Hardware Configuration End-to-End Runtime

8 x NVIDIA H100 GPUs Under 1 hour[4]
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Table 3: H100 vs. V100 Performance Improvement (Parabricks)

Metric
Performance Improvement (H100 vs.
V100)

Computational Speed > 2.3 times faster[5]

Experimental Protocols
This section provides detailed methodologies for executing a standard germline analysis

workflow using NVIDIA Parabricks on a system equipped with H100 GPUs.

Protocol 1: Whole Genome Germline Variant Calling
This protocol outlines the steps for performing alignment, sorting, duplicate marking, and

variant calling on a whole genome sequencing sample.

1. System Requirements:

GPU: 1 or more NVIDIA H100 GPUs. Parabricks supports a range of NVIDIA GPUs, but

H100 is recommended for optimal performance.[4][5][6][7]

CPU: A multi-core processor is required. For an 8-GPU system, at least 48 CPU threads and

392GB of CPU RAM are recommended.[5][6]

Storage: A fast SSD is crucial for optimal performance to handle large input/output files and

temporary data.

Software:

NVIDIA Driver: Version 525 or later.

Docker: Version 19.03 or later.

NVIDIA Container Toolkit.

NVIDIA Parabricks Docker Image.
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2. Data Preparation:

Reference Genome: A BWA-indexed reference genome (FASTA format).

Input Reads: Paired-end FASTQ files for the sample.

Known Sites: A VCF file of known variant sites for Base Quality Score Recalibration (BQSR).

3. Experimental Workflow:

The following diagram illustrates the key stages of the germline variant calling workflow.

Input Data

NVIDIA Parabricks on H100 Output

FASTQ Files fq2bam
(Alignment, Sorting, Marking Duplicates)

Reference Genome

DeepVariant
(Variant Calling)

BAM File

VCF File

Click to download full resolution via product page

Caption: Germline variant calling workflow using NVIDIA Parabricks.

4. Execution Commands:

The following commands are executed within a terminal that has access to Docker and the

NVIDIA Container Toolkit.

Step 1: Pull the Parabricks Docker Image
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Step 2: Run the fq2bam tool for alignment and pre-processing This command aligns the

FASTQ files to the reference genome, sorts the resulting BAM file, and marks duplicate

reads.

Step 3: Run deepvariant for variant calling This command uses the aligned BAM file to call

variants using the DeepVariant tool.

Step 4 (Optional): Run the full germline pipeline Parabricks also provides a convenient

wrapper to run the entire germline workflow with a single command.

Logical Relationships in Accelerated Genomics
The performance gains achieved with the H100 are a result of a synergistic relationship

between hardware and software. The following diagram illustrates this relationship.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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